Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)-
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Overview
Description
Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)-: is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound belongs to the class of medium-chain fatty acids and features a mercaptopropyl group attached to the second carbon of pentanedioic acid . It is known for its unique stereochemistry, with an absolute configuration at the second carbon (2R) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- typically involves the reaction of pentanedioic acid derivatives with 3-mercaptopropyl reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include purification steps such as crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercaptopropyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various thiol derivatives.
Substitution: The mercaptopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptopropyl derivatives.
Scientific Research Applications
Chemistry: Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- is used as a building block in organic synthesis, particularly in the preparation of complex molecules with specific stereochemistry .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The mercaptopropyl group can form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity . The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
- Pentanedioic acid, 2-(3-mercaptopropyl)-, (2S)-
- Pentanedioic acid, 2-(3-mercaptopropyl)-, ®-
Comparison: Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- is unique due to its specific stereochemistry (2R), which can result in different biological and chemical properties compared to its (2S) or racemic counterparts . The (2R) configuration may exhibit distinct interactions with enzymes and receptors, leading to varied effects in biological systems .
Properties
CAS No. |
848952-62-5 |
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Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2R)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
FNLNSQHJKVQCBP-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@@H](CCC(=O)O)C(=O)O)CS |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
Origin of Product |
United States |
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